(R)-2-((4-Chlorophenoxy)methyl)oxirane
Overview
Description
(R)-2-((4-Chlorophenoxy)methyl)oxirane, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Resolution Reagent
(R)-2-((4-Chlorophenoxy)methyl)oxirane's applications include its use as a chiral resolution reagent. An analogous compound, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, serves as a synthetic, enantiopure reagent for resolving α-chiral amines. It demonstrates regioselective ring-opening with amines, yielding easily identifiable and quantifiable diastereomeric products (Rodríguez-Escrich et al., 2005).
Fungicidal Activity
Compounds structurally related to this compound exhibit notable fungicidal activity. A study on substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which are obtained through interactions with 3-(oxiranyl)pyridines, displayed significant fungicidal properties, suggesting potential applications in pharmacology and agrochemicals (Kuzenkov & Zakharychev, 2009).
Stereoselective Synthesis
This compound is useful in stereoselective synthesis. For example, (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane was synthesized from benzene-d6, demonstrating the utility of oxiranes in creating specific stereochemical configurations, essential in synthesizing various pharmaceuticals (Matthews et al., 1997).
Theoretical Studies on Catalytic Hydrogenation
Theoretical studies on the catalytic hydrogenation of oxiranes, including compounds like this compound, have been conducted. These studies provide insights into the reaction mechanisms and chemical parameters of oxiranes' reactions, which are vital for developing new synthetic methods and understanding their behavior in different chemical environments (Kuevi et al., 2012).
Genetic Mutagenicity Analysis
Oxiranes, including variants of this compound, have been analyzed for their potential genetic mutagenicity. Studies on their effects on mammalian cells, specifically the formation of micronuclei and gene mutations, are crucial in assessing the safety of these compounds in medical and industrial applications (Schweikl et al., 2004).
Mechanism of Action
Target of Action
It is known that the chroman-4-one framework, a significant structural entity that belongs to the class of oxygen-containing heterocycles, acts as a major building block in a large class of medicinal compounds .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other oxygen-containing heterocycles, resulting in a broad variety of remarkable biological and pharmaceutical activities .
Biochemical Pathways
Compounds with a similar structure have been shown to exhibit a broad variety of remarkable biological and pharmaceutical activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on a similar compound, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine, showed that its nanoemulsion form significantly increased its solubility and bioavailability .
Result of Action
It is known that compounds with a similar structure exhibit a broad variety of remarkable biological and pharmaceutical activities .
Properties
IUPAC Name |
(2R)-2-[(4-chlorophenoxy)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLSZOOZWRMSAP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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